molecular formula C7H8N2O4S B1400003 5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1342123-44-7

5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1400003
CAS No.: 1342123-44-7
M. Wt: 216.22 g/mol
InChI Key: MZHBAZLQZIXOMI-UHFFFAOYSA-N
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Description

5,5-Dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 1342123-44-7) is a high-value heterocyclic building block of significant interest in medicinal and organic chemistry . This complex molecular scaffold incorporates a pyrazole-3-carboxylic acid group fused to a tetrahydrothiopyran ring system in its 5,5-dioxide (sulfone) form, with a molecular formula of C7H8N2O4S and a molecular weight of 216.21 g/mol . Pyrazole-3-carboxylic acid derivatives are recognized as important privileged structures in drug discovery, serving as key intermediates for the synthesis of more complex molecules . They are frequently employed in the development of pharmacologically active compounds, including nicotinic acid receptor agonists and other therapeutic agents . The specific structural features of this compound, particularly the 5,5-dioxide moiety and the carboxylic acid functional group, make it a versatile synthon for further synthetic modification, such as amide coupling or esterification, to create novel compounds for biological screening . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is typically supplied with cold-chain transportation to ensure stability .

Properties

IUPAC Name

5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c10-7(11)6-4-3-14(12,13)2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHBAZLQZIXOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

A key approach uses tetrahydrothiopyranone as the starting heterocyclic ketone, which undergoes condensation with diethyl oxalate to form an intermediate ketoester. This step is catalyzed by a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like tetrahydrofuran (THF) under low temperature (-70 to -80 °C) to control reactivity and selectivity.

Reaction conditions:

Step Reagents/Conditions Purpose
1 Tetrahydrothiopyranone + diethyl oxalate + LiHMDS in THF at -70 to -80 °C Formation of ketoester intermediate

The reaction proceeds via enolate formation from tetrahydrothiopyranone, which attacks diethyl oxalate to yield 2-oxo-2-(4-oxo-tetrahydrothiopyran-3-yl) ethyl acetate (intermediate).

Cyclization to Pyrazole Ring

The ketoester intermediate is then reacted with hydrazine hydrate in glacial acetic acid at mild temperature (20–30 °C). Hydrazine attacks the keto group, promoting ring closure to form the pyrazole ring fused to the tetrahydrothiopyrano moiety, yielding the ethyl ester of the target compound.

Step Reagents/Conditions Purpose
2 Intermediate + hydrazine hydrate in glacial acetic acid at 20–30 °C overnight Cyclization to form pyrazole ring and ethyl ester derivative

This step is typically monitored by thin-layer chromatography (TLC) to ensure completion.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid by treatment with aqueous lithium hydroxide in ethanol at 40–60 °C. The reaction is carefully controlled to avoid side reactions, and completion is confirmed by TLC or other analytical methods.

Step Reagents/Conditions Purpose
3 Ethyl ester + aqueous LiOH in ethanol at 40–60 °C Hydrolysis to free carboxylic acid

After hydrolysis, acidification with dilute hydrochloric acid precipitates the pure 5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid as a white solid.

Reaction Scheme Summary

Step Intermediate/Product Reagents/Conditions Notes
1 2-oxo-2-(4-oxo-tetrahydrothiopyran-3-yl) ethyl acetate Tetrahydrothiopyranone + diethyl oxalate + LiHMDS, THF, -70 to -80 °C Low temperature for selectivity
2 Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate Hydrazine hydrate, glacial acetic acid, 20–30 °C, overnight Ring closure to pyrazole ester
3 This compound Aqueous LiOH, ethanol, 40–60 °C; acidification Hydrolysis to carboxylic acid, sulfone oxidation

Oxidation to Sulfone (5,5-dioxo) Group

The sulfur atom in the tetrahydrothiopyrano ring is oxidized to the sulfone form (5,5-dioxo) typically either during or after the cyclization step by controlled oxidation. Common oxidizing agents include:

  • Hydrogen peroxide (H2O2) under acidic or neutral conditions,
  • Peracids such as m-chloroperbenzoic acid (m-CPBA).

This oxidation step is crucial to achieve the 5,5-dioxo substitution pattern, which significantly affects the compound's chemical and biological properties.

Purification and Yield

The final compound is isolated by filtration after precipitation, washed with water to remove inorganic salts, and dried under vacuum or in an oven. The described method yields high purity product suitable for further applications.

Typical yields reported for the overall process range from 70% to 85%, depending on scale and exact reaction conditions.

Research Findings and Optimization Notes

  • Mild reaction conditions (low temperature for initial condensation, moderate temperature for cyclization and hydrolysis) prevent decomposition and side reactions.
  • Use of LiHMDS as a base provides efficient enolate formation with controlled reactivity.
  • Stepwise approach (condensation → cyclization → hydrolysis) allows for purification and characterization of intermediates, improving overall yield.
  • Oxidation control is critical to avoid overoxidation or incomplete sulfone formation.
  • The method is scalable and suitable for industrial synthesis due to relatively inexpensive starting materials and straightforward purification.

Summary Table of Preparation Parameters

Parameter Conditions/Values Comments
Solvent for condensation Tetrahydrofuran (THF) Dry, inert atmosphere (argon protection)
Base for enolate formation Lithium bis(trimethylsilyl)amide (LiHMDS) 0.5–1.2 equivalents relative to ketone
Temperature (condensation) -70 to -80 °C Low temperature to control reactivity
Reaction time (condensation) 30–120 minutes Monitored by TLC
Cyclization reagent Hydrazine hydrate Slow addition, 20–30 °C, overnight
Cyclization solvent Glacial acetic acid Promotes ring closure
Hydrolysis reagent Aqueous lithium hydroxide 40–60 °C, slow addition
Hydrolysis solvent Ethanol Facilitates ester hydrolysis
Oxidation agent H2O2 or m-CPBA Controlled to form sulfone
Final purification Filtration, washing, drying White solid product
Overall yield 70–85% High purity and suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

5,5-Dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid has shown promise as a pharmacophore in drug design. Its derivatives are being investigated for:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis through mechanisms such as poly(ADP-ribose) polymerase activation and caspase cascade initiation.
  • Antimicrobial Activity : The compound's unique structure allows it to interact with microbial enzymes or receptors, potentially leading to the development of new antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that derivatives may modulate inflammatory pathways, providing insights into their potential use in treating inflammatory diseases.

Materials Science

The compound's distinctive structural features make it suitable for developing novel materials with specific electronic or optical properties. Its applications include:

  • Organic Electronics : The ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Sensors : The reactivity of the thiopyrano group can be harnessed for sensor applications, particularly in detecting environmental pollutants or biomolecules.

Biological Studies

Research involving this compound often focuses on its binding affinities with biological targets such as enzymes or receptors. Techniques employed include:

  • Molecular Docking : This computational method predicts how the compound interacts with various biological targets.
  • Surface Plasmon Resonance (SPR) : This technique assesses the binding interactions of the compound with its targets in real-time.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines due to their ability to induce apoptosis through targeted signaling pathways.
  • Antimicrobial Efficacy : Research indicated that certain derivatives were effective against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
  • Material Development : The synthesis of thin films using this compound showed promising results in enhancing the efficiency of organic solar cells due to improved charge transport properties.

Mechanism of Action

The mechanism of action of 5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name (CAS RN) Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Properties
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (912635-70-2) Thiopyrano[4,3-c]pyrazole None (base structure) C₇H₈N₂O₂S 184.22 2 H-bond donors, 4 H-bond acceptors
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (32286-99-0) Indazole Methyl group at N1, saturated cyclohexane ring C₉H₁₂N₂O₂ 180.21 Higher lipophilicity (logP ~1.2)
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (518990-20-0) Pyrano[4,3-c]pyrazole Oxygen atom in place of sulfur C₇H₈N₂O₃ 168.15 Reduced polarity vs. thiopyrano analogues
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (1782227-68-2) Thiopyrano[4,3-c]pyrazole Isopropyl group at C2 C₁₀H₁₄N₂O₂S 226.30 Increased steric bulk, pKa ~2.83

Key Observations :

  • Sulfur vs. Oxygen: Replacing sulfur with oxygen (e.g., pyrano vs. thiopyrano) reduces molecular weight and polar surface area, impacting solubility and bioavailability .
  • Sulfonyl Groups: The 5,5-dioxo modification in the target compound introduces strong electron-withdrawing effects, enhancing acidity (lower pKa) and hydrogen-bonding capacity compared to non-sulfonated analogues .

Physicochemical and Pharmacokinetic Properties

Comparative data on hydrogen bonding, solubility, and stability:

Property 5,5-Dioxo Target Compound (Inferred) 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic Acid 2-Isopropyl Derivative
H-bond Donors 2 2 2
H-bond Acceptors 6 (4 from base + 2 sulfonyl O) 4 4
Predicted logP ~0.5 (high polarity) 0.9 1.41
Aqueous Solubility High (due to sulfonyl groups) Moderate Low
Metabolic Stability Likely high (sulfonyl groups resist oxidation) Moderate Variable (depends on substituents)

Key Findings :

  • The 5,5-dioxo modification significantly increases polarity and solubility, making the compound more suitable for aqueous formulations .
  • Substituents like isopropyl groups reduce solubility but may improve membrane permeability in drug design .

Biological Activity

5,5-Dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C7H8N2O4SC_7H_8N_2O_4S, indicating a complex structure that includes a thiopyrano framework fused with a pyrazole ring. The presence of the dioxo group and carboxylic acid functionality contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of thiopyrano compounds exhibit notable antimicrobial properties. For instance, certain analogs demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis , as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Thiopyrano Derivatives

CompoundTarget OrganismActivity TypeReference
5-Dioxo CompoundStaphylococcus aureusInhibition
5-Dioxo CompoundBacillus subtilisInhibition
5-Dioxo CompoundCandida albicansAntifungal

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. A study indicated that it could modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in vitro . These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Anticancer Potential

The pyrazole scaffold is known for its anticancer properties. Compounds derived from this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. The specific mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival .

Case Study:
In a study involving a series of pyrazole derivatives, one compound exhibited IC50 values in the nanomolar range against cancer cell lines, highlighting the potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
  • Cell Signaling Modulation: By affecting signaling pathways related to cell survival and apoptosis, it can exert anticancer effects.
  • Direct Antimicrobial Action: The structural features allow for interaction with microbial membranes or essential metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid?

  • Methodology : The compound is synthesized via a multi-step protocol involving cyclocondensation of 3-methyl-1H-pyrazol-5(4H)-one with substituted aldehydes under reflux conditions. Key steps include:

  • Cyclization : Use of thioglycolic acid to introduce the thiopyrano moiety.
  • Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ to form the 5,5-dioxo group.
  • Purification : Recrystallization from ethanol or methanol to isolate the carboxylic acid derivative.
    • Data Reference : Similar yields (58–79%) and protocols are reported for structurally analogous pyrazolo-thiopyrano derivatives .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodology :

  • ¹H/¹³C NMR : Analyze chemical shifts for the thiopyrano ring (δ 2.5–3.5 ppm for CH₂ groups) and pyrazole protons (δ 6.5–7.2 ppm).
  • UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 255.2 for C₉H₉N₂O₃S).
  • X-ray crystallography : Resolve regiochemistry of the fused thiopyrano-pyrazole system .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (>10 mg/mL), ethanol (moderate), and aqueous buffers (pH-dependent).
  • Stability : Monitor via HPLC under varying temperatures (4°C vs. 25°C) and pH (2–9). Stability in DMSO is typically >24 hours .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of thiopyrano-pyrazole derivatives be addressed?

  • Methodology :

  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the desired [4,3-c] isomer.
  • Computational modeling : Employ DFT calculations to predict thermodynamic favorability of regiochemical outcomes.
  • Contradiction note : Low yields (e.g., 8% for 10x in ) highlight the need for solvent optimization (e.g., switching from THF to DMF) .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodology :

  • Kinase inhibition assays : Test against ATP-binding kinases (e.g., CDK or MAPK families) due to the bicyclic scaffold’s hydrogen-bonding motifs.
  • Molecular docking : Compare binding affinity with pyrazolo[4,3-c]pyridin-4(5H)-ones, which show kinase inhibition .
    • Data Reference : Structural analogs demonstrate IC₅₀ values in the low micromolar range against cancer cell lines .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Methodology :

  • Variable temperature NMR : Identify dynamic effects (e.g., ring-flipping in the thiopyrano moiety).
  • 2D experiments (COSY, HSQC) : Assign coupling patterns and differentiate between diastereomers.
  • Contradiction example : Ambiguous ¹H NMR peaks in (10y) were resolved using DEPT-135 .

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodology :

  • Fukui indices : Calculate using Gaussian09 to identify reactive sites (e.g., C-3 carboxylic acid as an electrophilic center).
  • MD simulations : Model solvation effects in aqueous vs. organic media .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Reactant of Route 2
5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid

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